2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC20411719
Molecular Formula: C19H14N6S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N6S |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C19H14N6S/c1-13-17(24-12-6-5-9-15(24)20-13)18-21-22-19-25(18)23-16(26-19)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
| Standard InChI Key | UINGXPPEHKEXNU-ZHACJKMWSA-N |
| Isomeric SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CC=C5 |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=CC=C5 |
Introduction
2-Methyl-3-{6-[(E)-2-phenylethenyl] triazolo[3,4-b] thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex organic compound featuring multiple heterocyclic rings, including imidazole, triazole, and thiadiazole moieties. This structural complexity contributes to its potential reactivity and biological activity, making it a subject of interest in drug development and chemical research.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the search results, but based on similar compounds, it would involve a combination of carbon, hydrogen, nitrogen, and sulfur atoms.
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Molecular Weight: Approximately 358.4 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps, including oxidation and reduction reactions. Reagents such as hydrogen peroxide or potassium permanganate may be used in oxidation steps, while sodium borohydride or lithium aluminum hydride can facilitate reduction reactions. Nucleophilic substitution reactions are also common, particularly at the triazole and thiadiazole positions.
Biological Activity
The compound's structural features enable it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially leading to inhibition or modulation of their activity. This interaction profile suggests that it could have applications in drug development aimed at diseases where these targets are implicated.
Chemical Reactions
The compound can undergo various chemical reactions, which are essential for modifying its structure to enhance its biological activity or to synthesize derivatives with improved properties.
Data Table
| Property | Description |
|---|---|
| Molecular Weight | Approximately 358.4 g/mol |
| Molecular Formula | Not explicitly provided |
| Chemical Structure | Imidazo[1,2-a]pyridine core linked to a triazolo-thiadiazole moiety |
| Synthesis | Involves oxidation, reduction, and nucleophilic substitution reactions |
| Potential Applications | Drug development, biological activity modulation |
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